N-Arachidonoyl-L-Alanine

Descripción general

Descripción

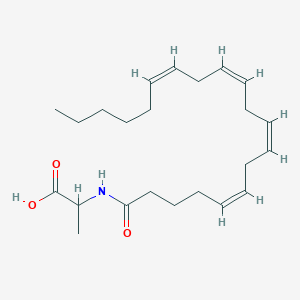

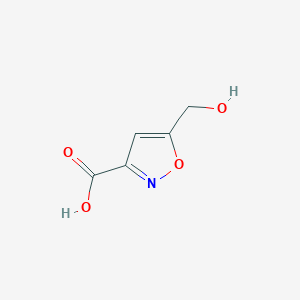

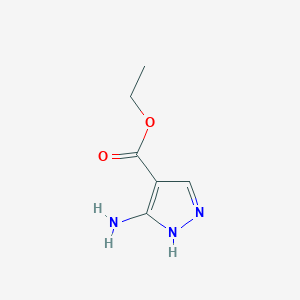

N-Arachidonoyl-L-alanine is an endocannabinoid analog. It has been found to have anti-cancer effects and can kill HNSCC cells through 5-LO-mediated ROS production . It is a member of a new class of lipoamino acids related to anandamide identified in bovine brain .

Synthesis Analysis

N-Arachidonoyl-L-alanine is formed by the condensation of the amino group of L-alanine with the carboxy group of arachidonic acid . It has been found to be at a higher concentration in plasma with increasing age . It was also found to be a key metabolite that promoted Cd and Cr complexation by S27, primarily promoting γ-linolenic acid (GLA) metabolism, producing siderophores and coordinating with organic acids to enhance metal bioavailability .Molecular Structure Analysis

The molecular formula of N-Arachidonoyl-L-alanine is C23H37NO3 . Its average mass is 375.545 Da and its monoisotopic mass is 375.277344 Da .Chemical Reactions Analysis

It is speculated that the degradation of alanine and arachidonic acid from N-arachidonoyl-L-alanine increases with aging because N-arachidonoyl-L-alanine was confirmed to be in high concentration in youth .Aplicaciones Científicas De Investigación

Metal Bioavailability Enhancement

N-Arachidonoyl-L-Alanine has been identified as a key metabolite in promoting the complexation of heavy metals such as cadmium (Cd) and chromium (Cr). It primarily enhances γ-linolenic acid (GLA) metabolism, leading to the production of siderophores and coordination with organic acids, which in turn increases metal bioavailability .

Pain Management

This compound has been isolated from bovine brain and its glycine congener, NAGly, was characterized to suppress formalin-induced pain in rats. This suggests a potential application of N-Arachidonoyl-L-Alanine in pain management therapies .

Cancer Research

N-Arachidonoyl-L-Alanine has shown anti-cancer effects in head and neck squamous cell carcinoma (HNSCC) cell lines. It effectively inhibits cell proliferation, indicating its potential use in cancer treatment research .

Lipid Biosynthesis and Metabolism

As part of the fatty acid amides family, N-Arachidonoyl-L-Alanine is involved in the biosynthesis and metabolism of biologically important lipids. These lipids result from a fatty acid and a biogenic amine linked together in an amide bond, playing a significant role in various biological processes .

Propiedades

IUPAC Name |

(2S)-2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H37NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(25)24-21(2)23(26)27/h7-8,10-11,13-14,16-17,21H,3-6,9,12,15,18-20H2,1-2H3,(H,24,25)(H,26,27)/b8-7-,11-10-,14-13-,17-16-/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZECSOKFEQQDUCP-GDYZQIPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N[C@@H](C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H37NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Arachidonoyl-L-Alanine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Are there any environmental applications for N-Arachidonoyl-L-Alanine?

A3: A novel strain of Serratia marcescens capable of catabolizing N-Arachidonoyl-L-Alanine has been identified. [] This strain shows promise for the bioremediation of environments co-contaminated with cadmium (Cd) and chromium (Cr). [] This finding suggests a potential application of N-Arachidonoyl-L-Alanine or its degradation products in environmental remediation strategies.

Q2: What analytical techniques are used to identify and quantify N-Arachidonoyl-L-Alanine?

A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been successfully employed to identify and quantify N-Arachidonoyl-L-Alanine in biological samples. [] This technique offers high sensitivity and specificity, making it suitable for studying the compound's metabolic pathways and potential roles in various biological processes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(4-Ethylcyclohexyl)cyclohexyl]-2-fluoro-1-(trifluoromethoxy)benzene](/img/structure/B164183.png)

![2-[Carboxy(dideuterio)methyl]sulfanyl-2,2-dideuterioacetic acid](/img/structure/B164206.png)

![1-Methoxy-6,6,9-trimethyl-3-pentylbenzo[c]chromene](/img/structure/B164210.png)